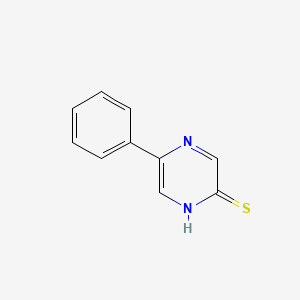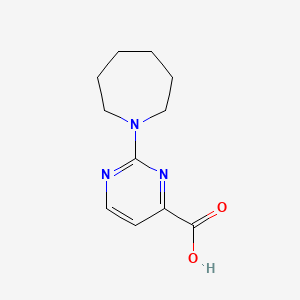
2-(Azepan-1-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group at the 1-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with azepane under specific conditions. One common method involves the use of pyrimidine-4-carboxylic acid as a starting material, which is then reacted with azepane in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and stirring to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The azepane or pyrimidine ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or azepane rings .
Scientific Research Applications
2-(Azepan-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)-6-isopropyl-pyrimidine-4-carboxylic acid: This compound features an additional isopropyl group, which can influence its chemical and biological properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This derivative has a phenylpiperazine group, which can alter its binding affinity and selectivity for certain targets.
Uniqueness
2-(Azepan-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of an azepane ring and a pyrimidine carboxylic acid moiety makes it a versatile scaffold for various applications .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(azepan-1-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c15-10(16)9-5-6-12-11(13-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2,(H,15,16) |
InChI Key |
IUZFIXLKICPOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B12979453.png)
![Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole-2,3A,5(1H,3H)-Tricarboxylate](/img/structure/B12979463.png)
![(3S,4R)-4-[(3-aminopropyl)amino]oxolan-3-ol](/img/structure/B12979471.png)
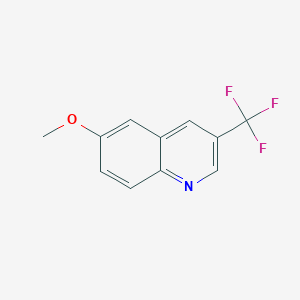
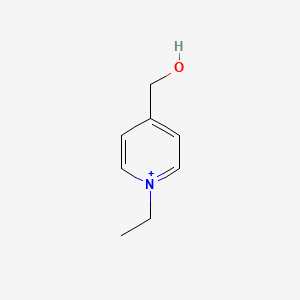
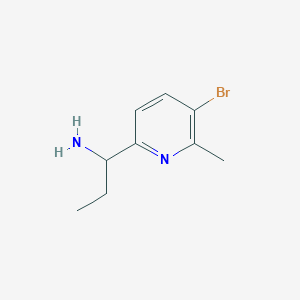
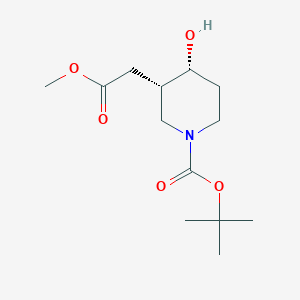
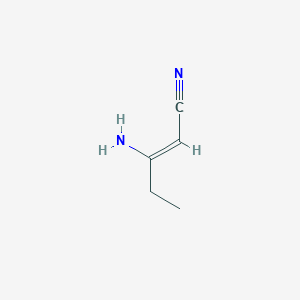
![tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12979511.png)
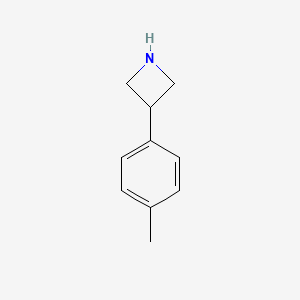
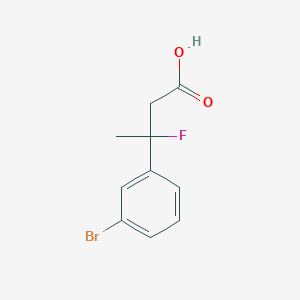
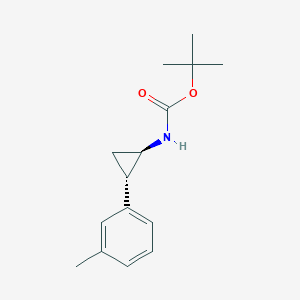
![Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1'-cyclopropane]-8-carboxylate](/img/structure/B12979530.png)
